molecular formula C5H2ClIN4 B12943471 5-Chloro-8-iodo-[1,2,4]triazolo[4,3-c]pyrimidine

5-Chloro-8-iodo-[1,2,4]triazolo[4,3-c]pyrimidine

Cat. No.: B12943471
M. Wt: 280.45 g/mol
InChI Key: UQVCRIILFAUHCJ-UHFFFAOYSA-N
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Description

5-Chloro-8-iodo-[1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-8-iodo-[1,2,4]triazolo[4,3-c]pyrimidine typically involves the annulation of a triazole ring to a pyrimidine moiety. One common method includes the condensation of diamino-substituted pyrimidinones with orthoesters or chloroanhydrides . Another approach involves the oxidative cyclization of pyrimidinylhydrazones followed by a Dimroth rearrangement .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, and employing continuous flow reactors, can be applied to scale up the synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-8-iodo-[1,2,4]triazolo[4,3-c]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine or iodine atoms.

Scientific Research Applications

5-Chloro-8-iodo-[1,2,4]triazolo[4,3-c]pyrimidine has several applications in scientific research:

Comparison with Similar Compounds

Properties

Molecular Formula

C5H2ClIN4

Molecular Weight

280.45 g/mol

IUPAC Name

5-chloro-8-iodo-[1,2,4]triazolo[4,3-c]pyrimidine

InChI

InChI=1S/C5H2ClIN4/c6-5-8-1-3(7)4-10-9-2-11(4)5/h1-2H

InChI Key

UQVCRIILFAUHCJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NN=CN2C(=N1)Cl)I

Origin of Product

United States

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